Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE typically involves the reaction of 1-chloropropylideneamine with 2,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
(1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of enzyme activity and interference with cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide: Known for its herbicidal activity.
N-(3,4-Dibromophenyl)acetamide: Used in various chemical syntheses.
Uniqueness
(1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE stands out due to its unique combination of a chloropropylidene group and a difluorophenyl carbamate moiety. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from chemical synthesis to potential therapeutic uses .
Properties
Molecular Formula |
C10H9ClF2N2O2 |
---|---|
Molecular Weight |
262.64 g/mol |
IUPAC Name |
(1-chloropropylideneamino) N-(2,4-difluorophenyl)carbamate |
InChI |
InChI=1S/C10H9ClF2N2O2/c1-2-9(11)15-17-10(16)14-8-4-3-6(12)5-7(8)13/h3-5H,2H2,1H3,(H,14,16) |
InChI Key |
XCFSXBDWACVBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=C(C=C(C=C1)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.